molecular formula C8H10F2N2 B8341173 3,5-difluoro-N,N-dimethylbenzene-1,2-diamine

3,5-difluoro-N,N-dimethylbenzene-1,2-diamine

Cat. No. B8341173
M. Wt: 172.18 g/mol
InChI Key: LFEASNHJCWKGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-difluoro-N,N-dimethylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C8H10F2N2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-difluoro-N,N-dimethylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-difluoro-N,N-dimethylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-difluoro-N,N-dimethylbenzene-1,2-diamine

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

3,5-difluoro-1-N,1-N-dimethylbenzene-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c1-12(2)7-4-5(9)3-6(10)8(7)11/h3-4H,11H2,1-2H3

InChI Key

LFEASNHJCWKGOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC(=C1)F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4,6-trifluoronitrobenzene (2.58 g, 0.0145 mol) in THF (20.0 ml) was added a solution of N,N-dimethylamine in THF (8.5 mL of 2M soln) and stirred for 45 min at 0° C. It was then stirred at room temperature for 30 min and concentrated to dryness. The resulting material was dissolved in EtOH (25 mL), added Pd/C (10%, 0.6 g) and hydrogenated at 50 psi for 4 h. The catalyst was removed by filtration, and the filtrate was concentrated to dryness under reduced pressure. The residue was partitioned between sod. bicarbonate (10%, 25 mL) and EtOAc (30 mL). The organic phase was washed with water, dried (Na2SO4), and concentrated to dryness to afford the title compound (1.3 g, 50%) as a dark colored solid: 1H NMR (CDCl3/400 MHz) δ6.52 (m, 2H), 3.64 (br, 2H), and 2.65 (s, 6H); ES-HRMS m/z 172.0772 (M+C8H10N2F2 requires 172.0810).
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Yield
50%

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